Alogliptin Related Compound 29

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .

Synthesis Analysis

The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis

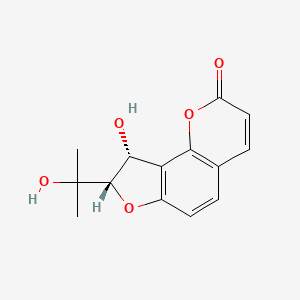

The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis

The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.科学的研究の応用

Diabetes Management

Alogliptin is a FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4) . It is used in the management of diabetes . The drug works by increasing the levels of incretin hormones in the body that help to control blood sugar by increasing insulin release, especially after a meal .

Drug Delivery Systems

Alogliptin has been used in the formulation of polymeric nanoparticles for the management of diabetes . These nanoparticles were prepared using the nanoprecipitation method and further optimized by Box–Behnken experimental design . The in vitro release data of Alogliptin-loaded nanoparticles reveals a prolonged release pattern .

Treatment of Type 2 Diabetes Mellitus (T2DM)

Alogliptin is extensively used in the treatment of T2DM . It is part of a class of drugs known as gliptins, which are DPP-4 inhibitors . These drugs work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it’s not needed .

Interaction with Gut Microbiota

Studies have shown that Alogliptin may interact with gut microbiota . Certain gliptins exhibited similar binding scores to bacterial DPP-4 homologs as they did with human DPP-4, suggesting a potential interaction of these drugs with gut microbiota . This could help in understanding the interplay between gliptins and gut microbiota DPP-4 homologs, considering the intricate relationship between the host metabolism and microbial communities in the gut .

Structure-Based Design and Optimization

Alogliptin and related quinazolinone-based DPP-4 inhibitors have been designed and optimized based on the structure of the serine protease DPP-4 . This structure-based design and optimization process has led to the development of potent, selective inhibitors of DPP-4 .

Inhibition of Bacterial DPP-4-like Proteins

A compound (daurisoline-d4) has been identified that is capable of inhibiting Bacteroides DPP-4-like protein in vitro and in vivo . This compound targets this specific Bacteroides DPP-4 without affecting human DPP-4, and thus, it is proposed as a treatment for T2DM .

作用機序

Target of Action

Alogliptin Related Compound 29 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is an enzyme that degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . These incretins play a crucial role in regulating glucose homeostasis .

Mode of Action

Alogliptin inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 . The inhibition of DPP-4 increases the amount of active plasma incretins . This helps with glycemic control by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Biochemical Pathways

The inhibition of DPP-4 by Alogliptin affects the incretin pathway . This results in increased levels of active incretins, leading to enhanced insulin synthesis and release, and decreased glucagon secretion . These changes help regulate glucose homeostasis .

Pharmacokinetics

About 76% of the drug is excreted in urine, with 60% to 71% as unchanged drug . The time to peak is around 1 to 2 hours, and the elimination half-life is approximately 21 hours .

Result of Action

The result of Alogliptin’s action is improved glycemic control in adults with type 2 diabetes mellitus . It achieves this by increasing the levels of active incretins, which enhance insulin synthesis and release, and decrease glucagon secretion . This leads to decreased hepatic glucose production .

Action Environment

The action of Alogliptin can be influenced by various environmental factors. For instance, renal or hepatic impairment can influence the pharmacokinetics and bioavailability of antihyperglycemic agents . .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Alogliptin Related Compound 29 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Coupling of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid using DCC and DMAP as coupling agents in DMF solvent.", "Step 2: Purification of the crude product by column chromatography using a mixture of methanol and ethyl acetate as eluent.", "Step 3: Recrystallization of the purified product from a mixture of methanol and water to obtain Alogliptin Related Compound 29 in high purity." ] } | |

CAS番号 |

1246610-74-1 |

分子式 |

C23H29N5O4 |

分子量 |

439.52 |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Loxoprofen acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。